molecular formula C7H9N3O B1459982 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 380391-51-5

2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1459982
M. Wt: 151.17 g/mol
InChI Key: ZFDXQOURENRVBG-UHFFFAOYSA-N
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Description

“2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one” is a specific compound within the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles that are found in nature or synthesized for various applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution gave rise to 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines . This result is very similar to the intramolecular cyclization previously reported for the corresponding 6-acetyl derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and X-ray diffraction analysis . These techniques allow for the unambiguous establishment of the structures of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the treatment of compounds with dimethyl sulfate gave rise to a mixture of the N-methyl derivatives .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary: The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application: The synthetic strategies and approaches reported from 2017 to 2021 are summarized in the source. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary: The compound is used in the synthesis of derivatives of pyrimidin-5-ylpropanoic acids and 8-aryl-4-methyl- and 4,6-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido .
    • Methods of Application: The synthesis involves successive reactions of chlorination, amination, and heterocyclization to produce 4-amino-substituted pyrimidines .
    • Results or Outcomes: The synthesized compounds were studied for their antibacterial properties .
  • Scientific Field: Organic Chemistry

    • Application Summary: The compound is used in the nitration of fused [1,2,5]oxadiazolo [3,4-d]pyrimidine-5,7-diamine .
    • Methods of Application: Nitration reactions of the fused 5,7-diamino pyrimidine derivative 1 were examined under different nitric acid concentrations . Concentrated nitric acid gave selectively N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, 2, while the fused ring nitrate salt, 4, and ring open nitrate salt, 3 were obtained using low concentrations of nitric acid (<70%) .
    • Results or Outcomes: These compounds have high calculated heats of formation and high crystal densities. Detonation properties for compounds 2 and 3 were calculated using EXPLO5 software .
  • Scientific Field: Biochemistry

    • Application Summary: The compound is used as an inhibitor in the study of KDM5/JARID1 family of Fe (II)- and α-ketoglutarate-dependent demethylases .
    • Methods of Application: The crystal structures of the KDM5A-linked Jumonji domain in complex with the inhibitors were analyzed in the presence of Mn (II) .
    • Results or Outcomes: The experimental sensitives suggest possible applications with insensitive energetic applications .
  • Scientific Field: Organic Chemistry

    • Application Summary: The compound is used in the nitration of fused [1,2,5]oxadiazolo [3,4-d]pyrimidine-5,7-diamine .
    • Methods of Application: Nitration reactions of the fused 5,7-diamino pyrimidine derivative 1 were examined under different nitric acid concentrations . Concentrated nitric acid gave selectively N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, 2, while the fused ring nitrate salt, 4, and ring open nitrate salt, 3 were obtained using low concentrations of nitric acid (<70%) .
    • Results or Outcomes: These compounds have high calculated heats of formation and high crystal densities. Detonation properties for compounds 2 and 3 were calculated using EXPLO5 software .
  • Scientific Field: Biochemistry

    • Application Summary: The compound is used as an inhibitor in the study of KDM5/JARID1 family of Fe (II)- and α-ketoglutarate-dependent demethylases .
    • Methods of Application: The crystal structures of the KDM5A-linked Jumonji domain in complex with the inhibitors were analyzed in the presence of Mn (II) .
    • Results or Outcomes: All eight inhibitors structurally examined occupy the binding site of α-ketoglutarate, but differ in their specific binding interactions, including the number of ligands involved in metal coordination .

properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6-8-7(11)2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXQOURENRVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585466
Record name 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

CAS RN

380391-51-5
Record name 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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